1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol
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Overview
Description
1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol is a chemical compound characterized by the presence of an amino group (-NH2), a chlorine atom, and a trifluoroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods, including:
Halogenation and Amination: Starting with 2-chlorophenol, the compound undergoes halogenation to introduce the trifluoroethanol group, followed by amination to add the amino group.
Trifluoromethylation: This involves the trifluoromethylation of 5-amino-2-chlorophenol using reagents like trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and controlled conditions to ensure high yield and purity. The process may involve continuous flow chemistry to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reagents include iron powder and hydrogen gas (H2).
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can be used.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various halogenated compounds.
Scientific Research Applications
1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethanol group enhances the compound's ability to penetrate biological membranes, while the amino and chlorine groups provide specific binding sites for enzymes and receptors.
Comparison with Similar Compounds
1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol is unique due to its trifluoroethanol group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
2-Amino-5-chlorobenzophenone: Lacks the trifluoroethanol group.
1-(2-Amino-5-chlorophenyl)ethanone: Different functional group arrangement.
Dicofol: Contains multiple chlorine atoms but lacks the amino group.
Properties
IUPAC Name |
1-(5-amino-2-chlorophenyl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-2-1-4(13)3-5(6)7(14)8(10,11)12/h1-3,7,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUFRXBHXKLBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(C(F)(F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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